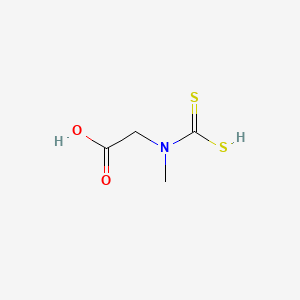
Magnesium aluminosilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アルマシレート: は、アルミニウム/マグネシウムシリケートの結晶性多水和物です。主に胃酸の過剰な中和のための制酸薬として使用されます。 アルマシレートは、日本、台湾、ドイツ、スペインを含むヨーロッパとアジアの一部で入手可能です . それはしばしば、カルシウム炭酸塩と重炭酸ナトリウムと組み合わされて、効果を高めます .
作用機序
アルマシレートは、そのポリマー構造内の水素イオンを結合することによって効果を発揮し、それによって胃酸を中和します。 この緩衝作用は、胃の酸性度を低下させ、胃酸の過剰に関連する症状を軽減します . 関与する分子標的は、胃の環境に存在する水素イオン(H+)です .
類似の化合物との比較
類似の化合物: : アルマシレートに似た化合物には、水酸化マグネシウム、水酸化アルミニウム、炭酸カルシウムなどの他の制酸薬が含まれます .
比較: : アルマシレートは、その結晶性多水和物構造が独特であり、水素イオンを効果的に結合して胃酸を中和することができます。 他の制酸薬と比較して、アルマシレートの治療効果は同等ですが、従来の制酸薬よりも有意に効果的ではありません . その安定性と、カルシウム炭酸塩や重炭酸ナトリウムなどの他の化合物との組み合わせにより、その効果が向上します .
生化学分析
Biochemical Properties
Almasilate plays a significant role in biochemical reactions due to its buffering capabilities. It interacts with hydrogen ions, effectively neutralizing stomach acid. The compound’s crystalline structure allows it to bind hydrogen ions within its polymer matrix, thereby reducing acidity . Almasilate does not interact extensively with enzymes or proteins, as its primary function is to act as a physical buffer rather than a biochemical catalyst or inhibitor.
Cellular Effects
Almasilate’s primary cellular effect is the neutralization of excess stomach acid, which can influence various cellular processes in the gastrointestinal tract. By reducing acidity, Almasilate helps protect the mucosal lining of the stomach and duodenum from damage caused by excess acid. This can prevent ulcer formation and promote healing of existing ulcers . Almasilate does not significantly impact cell signaling pathways, gene expression, or cellular metabolism beyond its buffering action.
Molecular Mechanism
The molecular mechanism of Almasilate involves its ability to bind hydrogen ions within its polymer structure. This binding reduces the concentration of free hydrogen ions in the stomach, thereby decreasing acidity . Almasilate does not directly interact with enzymes or other biomolecules to exert its effects. Instead, its action is purely based on its chemical properties as a buffer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Almasilate are observed to be stable over time. The compound maintains its buffering capacity without significant degradation. Long-term studies have shown that Almasilate continues to neutralize stomach acid effectively without losing its efficacy . There are no significant long-term effects on cellular function observed in in vitro or in vivo studies, as Almasilate’s action is limited to its buffering properties.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Almasilate vary with different dosages. At therapeutic doses, Almasilate effectively neutralizes stomach acid without causing adverse effects . At higher doses, there may be a risk of alkalosis due to excessive neutralization of stomach acid. Toxic or adverse effects are generally not observed at recommended dosages, making Almasilate a safe and effective antacid.
Metabolic Pathways
Almasilate is not extensively metabolized in the body. Once ingested, it acts locally in the stomach to neutralize acid and is then excreted without significant alteration . The compound does not participate in metabolic pathways or interact with enzymes or cofactors in a significant manner. Its primary role is to act as a physical buffer in the gastrointestinal tract.
Transport and Distribution
Almasilate is transported and distributed within the gastrointestinal tract. It does not enter the bloodstream or other tissues in significant amounts The compound acts locally in the stomach and is excreted through the digestive system
Subcellular Localization
Almasilate does not have specific subcellular localization, as it acts primarily in the extracellular environment of the stomach. It does not enter cells or organelles and does not undergo post-translational modifications . Its activity is limited to its buffering action in the stomach, where it neutralizes excess acid.
準備方法
合成経路と反応条件: : アルマシレートは、アルミニウムとマグネシウムシリケートを制御された条件下で組み合わせることにより合成されます。 正確な合成経路と反応条件は、文献では広く文書化されていません .
工業的生産方法: : アルマシレートの工業的生産には、アルミニウムとマグネシウムシリケートの制御された反応が関与し、その後、結晶化して多水和物構造を形成します。 このプロセスは、医薬品用途に適した安定した結晶性製品の形成を保証します .
化学反応の分析
反応の種類: : アルマシレートは、その制酸特性により、主に酸塩基反応を起こします。 胃酸は、そのポリマー構造内の水素イオンを結合することによって中和されます .
一般的な試薬と条件: : アルマシレートとの反応に関与する主な試薬は、塩酸(HCl)であり、胃に存在します。 反応条件は、通常、胃の環境に見られるものであり、低いpHが含まれます .
生成される主な生成物: : アルマシレートと胃酸の反応から生成される主な生成物は、水であり、水素イオンの中和とともに、胃の酸性度が低下します .
科学研究の用途
化学: : 化学では、アルマシレートは、その緩衝特性と酸を中和する能力について研究されています。 また、ケイ酸塩鉱物の挙動を研究するためのモデル化合物としても使用されます .
生物学: : 生物学的研究では、アルマシレートは、胃酸分泌への影響と、胃粘膜に対する潜在的な保護効果を研究するために使用されます .
医学: : アルマシレートは、主に医学において、消化性潰瘍、消化不良、胸焼け、酸性消化不良、および胃酸の治療のための制酸薬として使用されます . その緩衝作用は、胃酸の過剰に関連する症状を軽減するのに役立ちます .
産業: : 製薬業界では、アルマシレートは、制酸薬の製剤に使用されます。 その安定性と有効性は、市販の制酸薬製品における貴重な成分となっています .
科学的研究の応用
Chemistry: : In chemistry, almasilate is studied for its buffering properties and its ability to neutralize acids. It is also used as a model compound for studying the behavior of silicate minerals .
Biology: : In biological research, almasilate is used to study its effects on gastric acid secretion and its potential protective effects on the gastric mucosa .
Medicine: : Almasilate is primarily used in medicine as an antacid for the treatment of peptic ulcers, dyspepsia, heartburn, acid indigestion, and sour stomach . Its buffering activity helps alleviate symptoms associated with excess stomach acid .
Industry: : In the pharmaceutical industry, almasilate is used in the formulation of antacid medications. Its stability and effectiveness make it a valuable component in over-the-counter antacid products .
類似化合物との比較
Similar Compounds: : Similar compounds to almasilate include other antacids such as magnesium hydroxide, aluminium hydroxide, and calcium carbonate .
Comparison: : Almasilate is unique in its crystalline polyhydrate structure, which allows it to effectively bind hydrogen ions and neutralize gastric acid. Compared to other antacids, almasilate’s therapeutic efficacy is comparable, but it is not significantly more effective than conventional antacids . its stability and combination with other compounds like calcium carbonate and sodium bicarbonate enhance its effectiveness .
特性
CAS番号 |
71205-22-6 |
|---|---|
分子式 |
AlH6MgO5Si |
分子量 |
165.42 g/mol |
IUPAC名 |
dialuminum;magnesium;disilicate;hydrate |
InChI |
InChI=1S/Al.Mg.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 |
InChIキー |
KTUNHXNECGHQEB-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Al+3].[Al+3] |
正規SMILES |
O.O[Si](O)(O)O.[Mg].[Al] |
Key on ui other cas no. |
71205-22-6 |
同義語 |
almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)


![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)


![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)


![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
